molecular formula C12H11N3O4S B12261638 N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide

N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide

Cat. No.: B12261638
M. Wt: 293.30 g/mol
InChI Key: JJZUNHXDLYMTHO-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide is a complex organic compound that features a benzodioxole ring and a thiazolidinone moiety

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C12H11N3O4S/c13-12-15-11(17)9(20-12)4-10(16)14-6-1-2-7-8(3-6)19-5-18-7/h1-3,9H,4-5H2,(H,14,16)(H2,13,15,17)

InChI Key

JJZUNHXDLYMTHO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)NC(=N)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of Thiazolidinone: The thiazolidinone moiety can be prepared by the reaction of thiourea with α-halo carbonyl compounds.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the thiazolidinone derivative under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biology, this compound might be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers could study its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its pharmacokinetics, pharmacodynamics, and therapeutic efficacy would be key areas of research.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. Molecular targets and pathways involved would be identified through detailed biochemical and molecular studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-Benzodioxol-5-YL)-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide: can be compared with other benzodioxole and thiazolidinone derivatives.

    Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.

    Thiazolidinone Derivatives: Compounds like thiazolidinediones (used in diabetes treatment) and other thiazolidinone-based drugs.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

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